

Application Note and Protocol: Zanamivir Permeability Assessment Using the Caco-2 Cell Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a reliable in vitro method for predicting the oral absorption of drug candidates. This application note provides a detailed protocol for assessing the intestinal permeability of **zanamivir**, an antiviral neuraminidase inhibitor, using the Caco-2 cell monolayer model. **Zanamivir**'s transport across the intestinal epithelium is predominantly mediated by passive paracellular diffusion.[1][2] This protocol outlines the necessary steps for Caco-2 cell culture, monolayer formation on transwell inserts, execution of the permeability assay, and subsequent sample analysis.

Data Presentation

Table 1: Apparent Permeability (Papp) of **Zanamivir** Across Caco-2 Monolayers



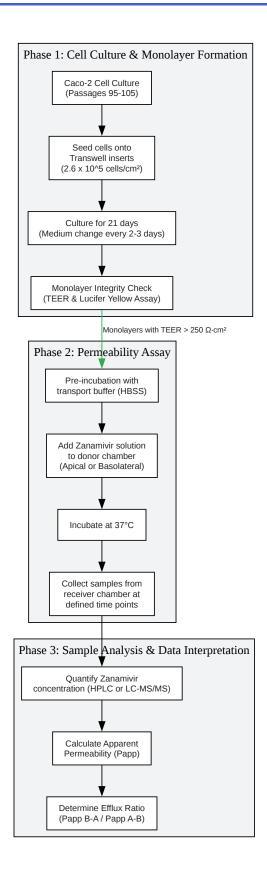
Compound	Concentrati on (µg/mL)	Transport Direction	Transport Buffer	Apparent Permeabilit y (Papp) (x 10 ⁻⁶ cm/s)	Reference
Zanamivir	300	Apical to Basolateral (A-B)	HBSS	0.043 ± 0.003	[3]
Zanamivir	400	Apical to Basolateral (A-B)	HBSS	Not specified, ratio to B-A is 0.97	[2]
Zanamivir	300	Basolateral to Apical (B-A)	HBSS	0.045 ± 0.004	[3]
Zanamivir	400	Basolateral to Apical (B-A)	HBSS	Not specified, ratio to A-B is 0.97	[2]
Zanamivir	15	Apical to Basolateral (A-B)	HBSSg	Not specified, used as control	[4]
Zanamivir (in presence of 0.25% Capmul MCM L8)	15	Apical to Basolateral (A-B)	HBSSg	5.2-fold increase vs. control	[4]
Zanamivir (in presence of 5% glycerol)	15	Apical to Basolateral (A-B)	HBSSg	5.6-fold increase vs. control	[4]
Zanamivir	Not Specified	Apical to Basolateral (A-B)	HBSS without Ca ²⁺	2.417 ± 0.161	[3]
Zanamivir	Not Specified	Basolateral to Apical (B-A)	HBSS without Ca ²⁺	2.574 ± 0.206	[3]



HBSS: Hank's Balanced Salt Solution HBSSg: HBSS supplemented with 10 mM HEPES and 15 mM D-glucose, pH 7.4

Experimental Workflow





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Caption: Experimental workflow for the Caco-2 cell permeability assay of zanamivir.



Experimental Protocols

1. Caco-2 Cell Culture and Monolayer Formation

This protocol is for culturing Caco-2 cells and establishing a confluent monolayer on semipermeable inserts.

Materials:

- Caco-2 cell line (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% L-glutamine.[5]
- 0.25% (w/v) Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- T-75 cm² cell culture flasks
- Transwell polycarbonate filter inserts (e.g., 0.4 μm pore size)
- 12- or 24-well plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.[6][7]
- Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using
 Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Seeding on Inserts: Resuspend the cell pellet in fresh medium and seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of 2.6 x 10⁵ cells/cm².[6]



- Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Replace the culture medium in both the apical and basolateral compartments every 2-3 days.[6][8]
- 2. Monolayer Integrity Assessment

Prior to the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

Materials:

- Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
- · Lucifer Yellow (LY) solution
- Transport buffer (HBSS)

Procedure:

- Transepithelial Electrical Resistance (TEER) Measurement:
 - Equilibrate the cell monolayers in transport buffer.
 - Measure the electrical resistance across the monolayer using an EVOM.
 - Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.
 - Monolayers with TEER values above 250 Ω·cm² are typically used for permeability studies.[5]
- Lucifer Yellow Permeability Assay:
 - Add LY solution to the apical chamber.
 - After incubation, measure the fluorescence in the basolateral chamber.
 - A low passage of LY (typically <1%) indicates a tight monolayer.
- 3. **Zanamivir** Permeability Assay



This protocol describes the bidirectional transport of **zanamivir** across the Caco-2 monolayer.

Materials:

- Zanamivir solution of known concentration in transport buffer (e.g., 300-400 μg/mL).[2]
- Transport buffer (HBSS, pH 7.4).
- 12- or 24-well plates with Caco-2 monolayers.
- Incubator (37°C).

Procedure:

- Pre-incubation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and pre-incubate at 37°C for 30-45 minutes.[9]
- Apical to Basolateral (A-B) Transport:
 - Add the zanamivir solution to the apical (donor) chamber.
 - Add fresh transport buffer to the basolateral (receiver) chamber.
 - Incubate at 37°C.
 - At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
- Basolateral to Apical (B-A) Transport:
 - Add the zanamivir solution to the basolateral (donor) chamber.
 - Add fresh transport buffer to the apical (receiver) chamber.
 - Follow the same incubation and sampling procedure as for A-B transport.
- Sample Storage: Store collected samples at -20°C or -80°C until analysis.
- 4. Quantification of **Zanamivir**



The concentration of **zanamivir** in the collected samples is determined using a validated analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[1][2][9]

- Column: BDS Hypersil Cyano column (250 mm x 4.6 mm, 5 μm particle size).[2][9]
- Mobile Phase: 98% (v/v) ultrapure water and 2% (v/v) acetonitrile.[1][2][9]
- Flow Rate: 0.5 mL/min.[1][2][9]
- Detection: UV at 230 nm.[2][9]
- Quantification: A standard curve of zanamivir in the transport buffer is used for quantification.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5][10]

- LC-MS/MS offers higher sensitivity and is suitable for lower concentrations of zanamivir.[10]
- Specific instrument parameters (e.g., column, mobile phase gradient, mass transitions) should be optimized for zanamivir.

5. Data Analysis

The apparent permeability coefficient (Papp) is calculated to quantify the rate of **zanamivir** transport across the Caco-2 monolayer.

Calculation of Apparent Permeability (Papp):

Papp (cm/s) = $(dQ/dt) / (A * C_0)$

Where:

- dQ/dt: The steady-state flux (rate of appearance of **zanamivir** in the receiver chamber).
- A: The surface area of the transwell insert (cm²).
- C₀: The initial concentration of **zanamivir** in the donor chamber.



Calculation of Efflux Ratio:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8] For **zanamivir**, the efflux ratio is expected to be close to 1, indicating passive transport.[2]

Signaling Pathways

The transport of **zanamivir** across Caco-2 cell monolayers is primarily governed by passive diffusion through the paracellular pathway, which is the space between the cells.[1][2] This is supported by the observation that its permeability is not concentration-dependent and significantly increases when tight junctions are opened by removing calcium from the transport medium.[1][2] Therefore, a specific signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical progression of the assay.

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